molecular formula C20H23N5O4S B11281523 1,1'-(3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)

1,1'-(3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)

Cat. No.: B11281523
M. Wt: 429.5 g/mol
InChI Key: OXGPMFYSZVOPBO-UHFFFAOYSA-N
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Description

1-[7-BUTANOYL-3-ETHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is a complex organic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and thiadiazine rings in its structure makes it a unique scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-BUTANOYL-3-ETHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE typically involves the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions to form the triazole ring . The reaction conditions often require the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[7-BUTANOYL-3-ETHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group under suitable conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid and halogenating agents like bromine.

Major Products

The major products formed from these reactions include amino derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[7-BUTANOYL-3-ETHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-BUTANOYL-3-ETHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . Additionally, its ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-BUTANOYL-3-ETHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butanoyl, ethyl, and nitrophenyl groups enhances its potential as a versatile scaffold for drug development.

Properties

Molecular Formula

C20H23N5O4S

Molecular Weight

429.5 g/mol

IUPAC Name

1-[5-butanoyl-3-ethyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one

InChI

InChI=1S/C20H23N5O4S/c1-4-7-15(26)19-18(13-9-11-14(12-10-13)25(28)29)24(17(27)8-5-2)23-16(6-3)21-22-20(23)30-19/h9-12H,4-8H2,1-3H3

InChI Key

OXGPMFYSZVOPBO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(N(N2C(=NN=C2S1)CC)C(=O)CCC)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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